Cas no 78014-96-7 (Ethanol,2-[(2-amino-9H-purin-6-yl)oxy]-)
78014-96-7 structure
Product Name:Ethanol,2-[(2-amino-9H-purin-6-yl)oxy]-
CAS-nummer:78014-96-7
MF:C7H9N5O2
MW:195.178660154343
CID:563787
PubChem ID:132774
Update Time:2025-04-19
Ethanol,2-[(2-amino-9H-purin-6-yl)oxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanol,2-[(2-amino-9H-purin-6-yl)oxy]-
- 6-hydroxyethylguanine
- 78014-96-7
- (6-Hydroxyethyl)guanine
- SCHEMBL12227596
- 2-[(2-Imino-3,9-dihydro-2H-purin-6-yl)oxy]ethan-1-ol
- o6-hydroxyethylguanine
- 2-[(2-amino-7h-purin-6-yl)oxy]ethanol
- DTXSID70999275
- MFCD00800205
- Ethanol, 2-[(2-amino-9H-purin-6-yl)oxy]-
- Ethanol, 2-((2-amino-1H-purin-6-yl)oxy)-
- O(6)-Hydroxyethylguanine
-
- Inchi: 1S/C7H9N5O2/c8-7-11-5-4(9-3-10-5)6(12-7)14-2-1-13/h3,13H,1-2H2,(H3,8,9,10,11,12)
- InChI-sleutel: BXWLIVQJPQLQDN-UHFFFAOYSA-N
- LACHT: O(CCO)C1=C2C(=NC(N)=N1)N=CN2
Berekende eigenschappen
- Exacte massa: 195.075625
- Monoisotopische massa: 195.075625
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 3
- Complexiteit: 193
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: _0.9
- Topologisch pooloppervlak: 110
Experimentele eigenschappen
- Dichtheid: 1.601
- Kookpunt: 683°C at 760 mmHg
- Vlampunt: 366.8°C
- Brekindex: 1.754
Ethanol,2-[(2-amino-9H-purin-6-yl)oxy]- Gerelateerde literatuur
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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